![molecular formula C19H18N6O2 B12639579 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide is a complex organic compound that features a combination of indazole, triazole, and benzamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the preparation of the indazole and triazole intermediates. The indazole moiety can be synthesized through the cyclization of ortho-nitrophenylhydrazine with various aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The indazole and triazole rings are known to interact with various biological targets, including proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamides, which exhibit antiproliferative activity.
Triazole Derivatives: Compounds such as 1,2,3-triazole hybrids, known for their biological activities.
Uniqueness
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide is unique due to its combination of indazole and triazole moieties, which confer a broad range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H18N6O2 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C19H18N6O2/c1-24(2)19(26)14-9-8-12(10-17(14)27-3)25-11-16(21-23-25)18-13-6-4-5-7-15(13)20-22-18/h4-11H,1-3H3,(H,20,22) |
Clé InChI |
CDBUVLFQZRRCFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


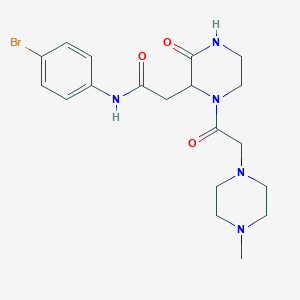
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
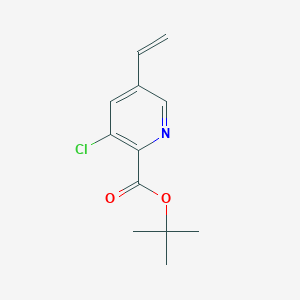

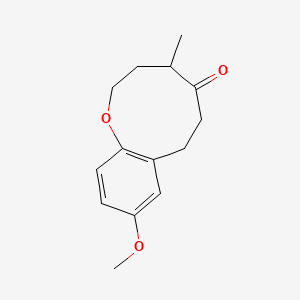
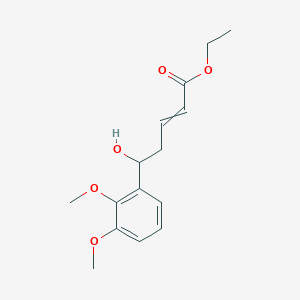
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
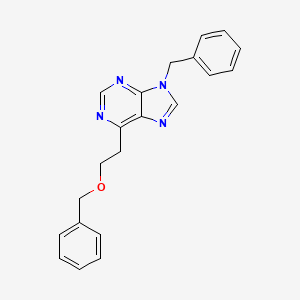
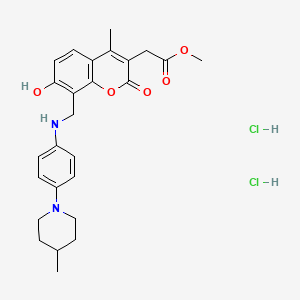
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639592.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)

